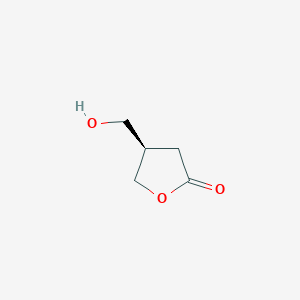
(4R)-4-(Hydroxymethyl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-(Hydroxymethyl)oxolan-2-one is a chiral lactone compound with a hydroxymethyl group attached to the fourth carbon of the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Hydroxymethyl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a chiral diol or a chiral epoxide.
Cyclization: The precursor undergoes cyclization to form the oxolane ring. This step may involve the use of acid or base catalysts.
Functionalization: The hydroxymethyl group is introduced through a series of functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis methods to industrial scale, ensuring high yield and purity.
Optimization: Optimizing reaction conditions, such as temperature, pressure, and catalysts, to improve efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-(Hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form different derivatives, such as alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(4R)-4-(Hydroxymethyl)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of (4R)-4-(Hydroxymethyl)oxolan-2-one depends on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the oxolane ring and the hydroxymethyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-(Hydroxymethyl)oxolan-2-one: The enantiomer of (4R)-4-(Hydroxymethyl)oxolan-2-one, with similar chemical properties but different biological activity.
Tetrahydrofuran-2-one: A related lactone compound without the hydroxymethyl group.
Gamma-Butyrolactone: Another lactone with a different ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(4R)-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m1/s1 |
Clé InChI |
PVQRPRXBBGDUMX-SCSAIBSYSA-N |
SMILES isomérique |
C1[C@@H](COC1=O)CO |
SMILES canonique |
C1C(COC1=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methylidene}aminofuran-2-carboxylate](/img/structure/B13057613.png)
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
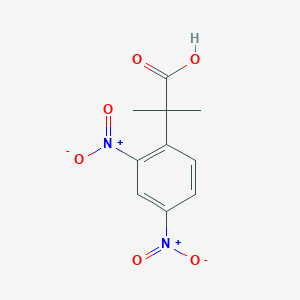
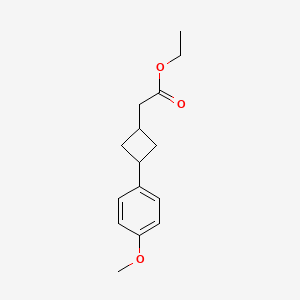
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
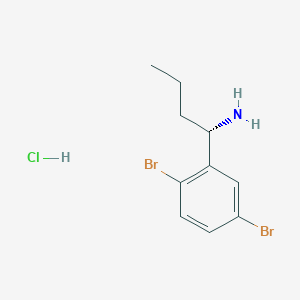
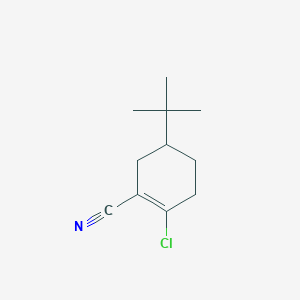
![(1S)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057674.png)
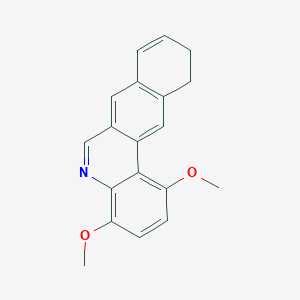
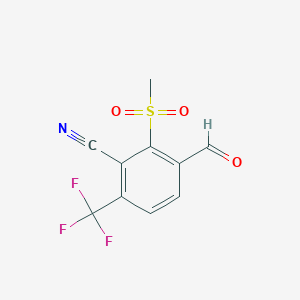
![Methyl (R)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13057688.png)
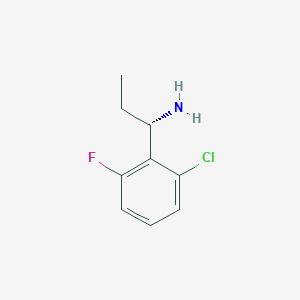
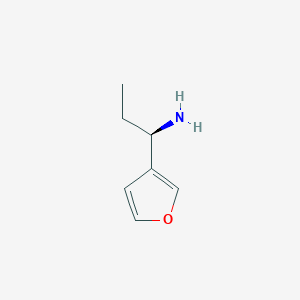
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate](/img/structure/B13057698.png)
